trans-3-Methoxy-cyclohexylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Methoxy-cyclohexylamine hydrochloride: is a chemical compound with the molecular formula C7H16ClNO . It is a derivative of cyclohexanamine, where a methoxy group is attached to the third carbon in the cyclohexane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxy-cyclohexylamine hydrochloride typically involves the following steps:
Starting Material: The process begins with cyclohexanone, which undergoes a methoxylation reaction to introduce the methoxy group at the third position.
Reduction: The methoxycyclohexanone is then reduced to methoxycyclohexanol using a reducing agent such as sodium borohydride.
Amination: The methoxycyclohexanol is converted to methoxycyclohexylamine through an amination reaction, often using ammonia or an amine source.
Hydrochloride Formation: Finally, the methoxycyclohexylamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Methoxy-cyclohexylamine hydrochloride can undergo oxidation reactions, where the methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Methoxycyclohexanone or methoxycyclohexanol.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and effects on biological systems .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel catalysts and reagents .
Mechanism of Action
The mechanism of action of trans-3-Methoxy-cyclohexylamine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy group and amine functionality allow it to participate in various biochemical reactions. It can act as a ligand, binding to receptors or enzymes, and modulate their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-4-Methoxy-cyclohexylamine hydrochloride
- trans-3-Methyl-cyclohexylamine hydrochloride
- trans-3-Ethoxy-cyclohexylamine hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the cyclohexane ring vary among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The presence of different substituents affects the reactivity and types of reactions these compounds can undergo.
- Applications: Each compound has unique applications based on its specific properties. For example, trans-3-Methoxy-cyclohexylamine hydrochloride may have distinct biological activity compared to its methyl or ethoxy counterparts .
Properties
IUPAC Name |
(1S,3S)-3-methoxycyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHNATIEYBXEGU-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCC[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.